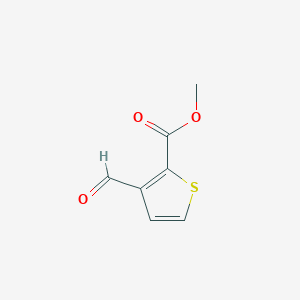

Methyl 3-formylthiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-formylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNVUVBYMGWBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292333 | |

| Record name | methyl 3-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67808-71-3 | |

| Record name | 67808-71-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-formylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-formyl-2-thiophenecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36HFT8H894 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyl 3 Formylthiophene 2 Carboxylate and Its Analogues

Established Synthetic Pathways to 3-Formylthiophene-2-carboxylate Systems

The construction of the 3-formylthiophene-2-carboxylate framework relies on classical and modern organic chemistry techniques. These approaches are designed to control the placement of substituents on the thiophene (B33073) ring with high precision.

The functionalization of thiophenes has been a subject of extensive research, leading to a variety of established methods. wikipedia.org Classical approaches often involve the reaction of 1,4-dicarbonyl compounds, such as diketones or diesters, with sulfur-containing reagents like phosphorus pentasulfide (P₄S₁₀) in what is known as the Paal-Knorr thiophene synthesis. wikipedia.org Another traditional method is the Gewald reaction, which utilizes the condensation of two esters in the presence of elemental sulfur. wikipedia.org The Volhard–Erdmann cyclization also represents a classical route to thiophene derivatives. wikipedia.org

Electrophilic substitution reactions are also a cornerstone of thiophene functionalization. Due to the electron-rich nature of the thiophene ring, it readily undergoes reactions such as halogenation, nitration, and Friedel-Crafts acylation. echemi.com The position of substitution is influenced by the directing effects of existing substituents on the ring. echemi.com

The introduction of a formyl group (-CHO) at a specific position on the thiophene ring is a critical step in the synthesis of the target molecule. Regioselective formylation can be achieved through several methods, with the Vilsmeier-Haack reaction and metalation-formylation being the most prominent. researchgate.netrsc.org

The Vilsmeier-Haack reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) derivative, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent. researchgate.netgoogle.com This electrophilic species then attacks the thiophene ring. The regioselectivity of this reaction can be influenced by the steric bulk of both the substituent on the thiophene ring and the Vilsmeier reagent itself. For instance, in 3-substituted thiophenes, formylation can be directed to either the 2- or 5-position by carefully selecting the formylating agent. researchgate.net Smaller Vilsmeier reagents tend to favor formylation at the 2-position, while bulkier reagents can lead to substitution at the less sterically hindered 5-position. researchgate.net

Alternatively, formylation can be achieved by first deprotonating the thiophene ring with a strong base, such as butyllithium, to form a lithiated intermediate. wikipedia.org This highly reactive species can then be quenched with an electrophilic formylating agent like DMF to introduce the formyl group. researchgate.net This method is often highly regioselective, with the position of lithiation being directed by existing substituents or through the use of directing groups.

A study on the regioselective electrophilic formylation of 3-methylthiophene (B123197) demonstrated that optimal yields and regioselectivity for 2-formylation were achieved using N-formylpyrrolidine, while optimal 5-formylation was obtained with N-formylindoline:(COCl)₂. researchgate.net

Table 1: Regioselective Formylation of 3-Methylthiophene

| Formylating Agent | Product Ratio (2-formyl:5-formyl) | Yield |

| N-formylpyrrolidine | 11:1 | Optimal |

| MeOCHCl₂:TiCl₄ | 46:1 | Lower |

| N-formylindoline:(COCl)₂ | 1:1.5 | Optimal |

Data sourced from a study on regioselective electrophilic formylation of 3-methylthiophene. researchgate.net

The final step in the synthesis of methyl 3-formylthiophene-2-carboxylate often involves the esterification of a corresponding carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often, the alcohol is used in large excess to drive the reaction towards the ester product. masterorganicchemistry.com

Other milder esterification methods are also available, particularly for substrates that are sensitive to strong acidic conditions. One such method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This reaction proceeds at room temperature under non-acidic, mildly basic conditions and is suitable for a wide variety of carboxylic acids and alcohols. orgsyn.org

Precursor Chemistry and Intermediate Transformations

The synthesis of the target molecule often begins with the construction of simpler thiophene precursors that are subsequently functionalized.

The synthesis of thiophene-2-carboxylates is a key step in preparing precursors for the target molecule. researchgate.net These can be prepared through various routes. One common method involves the oxidation of a 2-acylthiophene. For example, 2-acetylthiophene (B1664040) can be oxidized to 2-thiophenecarboxylic acid using an oxidizing agent like sodium permanganate (B83412). gatech.edu The resulting carboxylic acid can then be esterified to the desired methyl ester. gatech.edunist.gov

Another approach involves the cyclization of functionalized alkynes. For instance, methyl thiophene-2-carboxylates can be synthesized from the reaction of acetylenic ketones and methyl thioglycolate in the presence of a base. researchgate.net The Gewald reaction also provides a route to substituted 2-aminothiophene-3-carboxylates, which can serve as versatile intermediates. researchgate.net

The palladium/norbornene (Pd/NBE) cooperative catalysis has emerged as a powerful tool for the direct vicinal difunctionalization of thiophenes, allowing for the site-selective and regioselective introduction of functional groups at the C4 and C5 positions. nih.gov This method can be utilized to rapidly build molecular complexity and synthesize polysubstituted thiophene precursors. nih.gov

The introduction of a formyl group is a pivotal transformation in the synthesis of the target compound. As previously mentioned, the Vilsmeier-Haack reaction is a common method for formylating thiophene rings. researchgate.netrsc.org The reaction conditions can be tuned to control the regioselectivity of the formylation. researchgate.net For example, the formylation of 3-methoxybenzo[b]thiophene with a Vilsmeier reagent at moderate temperatures leads to the 2-formyl derivative. rsc.org

Metalation followed by quenching with a formylating agent like DMF is another effective strategy. beilstein-journals.org This approach allows for the precise placement of the formyl group based on the site of metalation, which can be controlled by the directing effects of existing substituents or by using specific lithiating agents. researchgate.net

In some synthetic routes, the formyl group may be introduced early in the synthetic sequence and carried through several steps. For example, a synthetic route to S-shaped double helicenes utilized 5-(trimethylsilyl)dithieno[2,3-b:3′,2′-d]thiophene-2-carbaldehyde as a key intermediate, which was prepared via monobromination and subsequent formylation. beilstein-journals.org

Optimization of Reaction Conditions and Process Development

The optimization of synthetic protocols for multi-functionalized thiophenes is a nuanced process. Factors including solvent, catalysts, reagents, and thermodynamic versus kinetic factors play a critical role in the outcome of the reaction.

The choice of solvent can profoundly influence the reaction rate and selectivity by differentially solvating the ground state and transition state of the reactants. nih.gov In the synthesis of thiophene derivatives, moving from polar protic solvents like water to less polar or aprotic solvents can dramatically alter reaction outcomes. For instance, studies on phosphate (B84403) ester hydrolysis, a related phosphoryl transfer reaction, have shown rate increases of up to 2 x 10⁹ in cyclohexane (B81311) compared to water. nih.gov This effect is attributed to the desolvation of the ground state in less polar environments.

While specific data for this compound is not extensively detailed in the provided results, general principles suggest that solvents would be selected to optimize the solubility of the starting materials and reagents, as well as to favor the desired reaction pathway. For instance, in Vilsmeier-Haack formylation reactions, common solvents include N,N-dimethylformamide (DMF) itself, which also acts as a reagent, and chlorinated solvents like dichloroethane. researchgate.net The polarity and coordinating ability of the solvent can influence the reactivity of the electrophilic Vilsmeier reagent and the stability of intermediates. In a study on the asymmetric functionalization of thiophenes, a screening of common solvents like toluene, CH2Cl2, CH3CN, and THF found that CHCl3 provided the best yield and enantioselectivity. rsc.org

Table 1: Effect of Solvent on Yield and Enantioselectivity in Asymmetric Thiophene Functionalization rsc.org

| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | Toluene | 92 | 80 |

| 2 | CH2Cl2 | 93 | 88 |

| 3 | CH3CN | 91 | 75 |

| 4 | THF | 90 | 78 |

This table is illustrative of solvent effects in thiophene functionalization as detailed in the cited study.

The regioselective synthesis of molecules like this compound heavily relies on the precise use of catalysts and reagents. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich heterocycles like thiophene. organic-chemistry.orgwikipedia.org The Vilsmeier reagent, typically a chloroiminium ion, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl3). wikipedia.org The steric and electronic properties of the Vilsmeier reagent can be tuned to control the position of formylation on the thiophene ring. researchgate.net For 3-substituted thiophenes, smaller Vilsmeier reagents tend to favor formylation at the 2-position, while bulkier reagents can direct the formylation to the 5-position. researchgate.net

Catalysts are also crucial. In Suzuki-Miyaura cross-coupling reactions to form C-C bonds with thiophenes, palladium catalysts like Pd(dppf)CH2Cl2 are commonly employed. mdpi.com Recent advancements have also explored photoredox/nickel dual catalysis for the cross-coupling of aryl halides with formamide, offering a sustainable route to related amide structures. acs.org Furthermore, chiral Brønsted base catalysts have been effectively used in the asymmetric transformation of thiophene motifs. rsc.org The choice of catalyst, particularly the substituents on the catalyst, can be essential for achieving high stereoselectivity. rsc.org

The regioselectivity in the synthesis of multi-functionalized thiophenes can often be understood through the principles of kinetic and thermodynamic control. libretexts.org A kinetically controlled reaction yields the product that is formed fastest, which typically proceeds through the lowest activation energy barrier. libretexts.orgyoutube.com In contrast, a thermodynamically controlled reaction, usually conducted at higher temperatures where the reaction is reversible, yields the most stable product. libretexts.orgyoutube.com

In the electrophilic substitution of thiophenes, such as formylation, the position of attack is governed by the relative stability of the intermediate sigma complex (Wheland intermediate). For a 2-substituted thiophene, electrophilic attack is generally favored at the 5-position due to electronic effects. However, the presence of multiple directing groups, as in the precursors to this compound, complicates predictions. The interplay between activating/deactivating groups and steric hindrance determines the kinetic and thermodynamic products. For example, in the cyclization of certain radicals, kinetic control can lead exclusively to one isomer (e.g., 6-endo), while thermodynamic control would result in a mixture of products. nih.gov Understanding these principles allows chemists to select reaction conditions (e.g., temperature, reaction time) to favor the desired isomer. youtube.com

Green Chemistry Principles in the Synthesis of Thiophene Derivatives

The application of green chemistry principles to the synthesis of thiophene derivatives aims to reduce environmental impact by using less hazardous materials, improving energy efficiency, and minimizing waste. nih.govrsc.orgnih.gov

Key strategies include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like ethanol (B145695), water, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or deep eutectic solvents. nih.govrsc.orgnih.gov Some syntheses of thiophene derivatives have been successfully performed in ethanol or even under solvent-free conditions. nih.govresearchgate.net

Catalyst-Free or Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts or proceed without any catalyst, which simplifies purification and reduces toxic waste. mdpi.comnih.gov For example, catalyst-free methods have been developed for the synthesis of 2-aminothiophene derivatives and other heterocyclic systems. nih.govresearchgate.net

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multi-component reactions, such as the Gewald synthesis of 2-aminothiophenes, are often highly atom-economical. researchgate.netresearchgate.net

Recent research has highlighted the use of non-toxic inorganic reagents and copper-mediated cyclizations in ethanol as a green method for producing halogenated thiophenes. nih.gov Similarly, the use of zinc oxide as a catalyst for one-pot, solvent-free synthesis of 2-aminothiophenes represents a move towards more eco-friendly protocols. researchgate.net

Reactions of the Aldehyde Moiety

The aldehyde group is a key site for various chemical reactions, including oxidation, reduction, and condensation.

Oxidation Reactions to Carboxylic Acids

The formyl group of thiophene aldehydes can be oxidized to the corresponding carboxylic acid. For instance, the oxidation of 3-thiophenecarboxaldehyde (B150965) to 3-thiophenecarboxylic acid has been accomplished using reagents like silver oxide. researchgate.net Generally, the oxidation of aldehydes to carboxylic acids can be achieved using a variety of strong oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄). libretexts.org These reactions typically proceed under mild conditions to afford the carboxylic acid in good yields.

Table 1: Representative Conditions for Aldehyde Oxidation

| Oxidizing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Silver (I) oxide | Alkaline solution | Stirring at room temperature | Carboxylic acid |

| Potassium permanganate | Water/t-butanol | Neutral or alkaline, heat | Carboxylic acid |

Reduction Reactions to Alcohols

The aldehyde functional group can be selectively reduced to a primary alcohol in the presence of the methyl ester by employing mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a particularly suitable reagent for this transformation as it readily reduces aldehydes and ketones but does not typically affect less reactive ester groups under standard conditions. This chemoselectivity is crucial when the desired product is the corresponding alcohol, methyl 3-(hydroxymethyl)thiophene-2-carboxylate. The reaction is generally carried out in an alcoholic solvent like methanol (B129727) or ethanol.

Table 2: Conditions for Selective Aldehyde Reduction

| Reducing Agent | Solvent | Typical Conditions | Product |

|---|

Formation of Acetals and Other Protecting Group Strategies

In multi-step syntheses, it is often necessary to protect the reactive aldehyde group to prevent it from undergoing unwanted reactions. A common strategy is the formation of an acetal (B89532), which serves as a stable protecting group. This is typically achieved by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting cyclic acetal is stable under neutral and basic conditions but can be easily removed by treatment with aqueous acid to regenerate the aldehyde. google.com This reversible protection allows for chemical modifications at other sites of the molecule, such as the ester group.

Table 3: Acetal Protection of Aldehydes

| Reagent | Catalyst | Solvent | Product |

|---|---|---|---|

| Ethylene Glycol | p-Toluenesulfonic acid (p-TsOH) | Toluene | 2-(thiophen-3-yl)-1,3-dioxolane derivative |

Condensation Reactions and Schiff Base Formation

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netnih.gov This reaction is of significant interest as Schiff bases are versatile intermediates in organic synthesis and are known to form stable complexes with various metal ions. nih.gov The reaction typically proceeds by refluxing the aldehyde and the amine in a suitable solvent, sometimes with the addition of an acid catalyst. nih.gov The formation of Schiff bases has been reported for various thiophene derivatives, including the reaction of 2-aminothiophene-3-carboxylates with salicylaldehyde (B1680747) asianpubs.org and 2-thiophene carboxaldehyde with aminobenzoic acid. nih.gov

Table 4: Synthesis of Schiff Bases from Thiophene Aldehydes

| Amine Reactant | Solvent | Conditions | Product |

|---|---|---|---|

| Aniline | Ethanol | Reflux | N-(thiophen-3-ylmethylene)aniline derivative |

| Benzylamine | Methanol | Reflux, 1 hour nih.gov | N-(thiophen-3-ylmethylene)benzylamine derivative |

Reactivity of the Methyl Ester Group

The methyl ester at the 2-position of the thiophene ring also participates in characteristic reactions, most notably cleavage through hydrolysis or transesterification.

Ester Cleavage Reactions (Hydrolysis, Transesterification)

The methyl ester can be cleaved to yield the corresponding carboxylic acid, 3-formylthiophene-2-carboxylic acid, through hydrolysis. This reaction is typically carried out under basic conditions, for example, by using an aqueous solution of a strong base like lithium hydroxide (B78521) or sodium hydroxide. thieme-connect.deresearchgate.net The hydrolysis of a brominated derivative of this compound has been reported as early as 1938. beilstein-journals.org

Transesterification, the conversion of one ester to another, is another important reaction of the methyl ester group. This can be achieved under either acidic or basic conditions. masterorganicchemistry.com In an acid-catalyzed transesterification, the methyl ester is treated with an excess of another alcohol (e.g., ethanol) in the presence of a strong acid catalyst, leading to the formation of the corresponding ethyl ester. Base-catalyzed transesterification can be accomplished using a catalytic amount of an alkoxide, such as sodium ethoxide in ethanol. masterorganicchemistry.com

Table 5: Ester Cleavage Reactions

| Reaction Type | Reagents | Solvent | Product |

|---|---|---|---|

| Hydrolysis | Lithium Hydroxide (LiOH) | Tetrahydrofuran/Water | 3-Formylthiophene-2-carboxylic acid |

| Transesterification (Acid-catalyzed) | Ethanol, Sulfuric Acid (cat.) | Ethanol | Ethyl 3-formylthiophene-2-carboxylate |

Reactions with Organometallic Reagents

The formyl group at the 3-position of this compound is a primary site for nucleophilic attack by organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions typically lead to the formation of secondary alcohols.

The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon of the aldehyde. masterorganicchemistry.com This is followed by an acidic workup to protonate the resulting alkoxide and yield the corresponding secondary alcohol. youtube.comyoutube.com It is important to note that the ester group can also react with these powerful nucleophiles, especially if an excess of the organometallic reagent is used. youtube.com However, the aldehyde is generally more reactive towards nucleophilic addition than the ester, allowing for a degree of selectivity under carefully controlled conditions. With organolithium reagents, it is also possible for the reaction to proceed further, especially with carboxylic acids, to form ketones after a specific workup. youtube.commasterorganicchemistry.comyoutube.com

| Organometallic Reagent | Expected Product | Reaction Conditions |

| Grignard Reagent (e.g., CH₃MgBr) | Methyl 3-(1-hydroxyethyl)thiophene-2-carboxylate | Diethyl ether or THF, followed by acidic workup |

| Organolithium Reagent (e.g., n-BuLi) | Methyl 3-(1-hydroxypentyl)thiophene-2-carboxylate | Diethyl ether or THF, followed by acidic workup |

Thiophene Ring Reactivity and Electrophilic Substitution

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. The position of substitution on the thiophene ring of this compound is directed by the combined electronic effects of the formyl and methyl carboxylate substituents. Both are electron-withdrawing groups, which deactivate the ring towards electrophilic attack compared to unsubstituted thiophene. The deactivating effect is most pronounced at the positions ortho and para to the substituents. In the case of 3-substituted thiophenes, the 5-position is generally the most favored site for electrophilic substitution.

Halogenation of thiophenes is a common electrophilic substitution reaction. For this compound, bromination or chlorination would be expected to occur primarily at the 5-position, the most activated position on the thiophene ring. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent are commonly employed for the halogenation of thiophenes.

| Halogenating Agent | Expected Product |

| N-Bromosuccinimide (NBS) | Methyl 5-bromo-3-formylthiophene-2-carboxylate |

| N-Chlorosuccinimide (NCS) | Methyl 5-chloro-3-formylthiophene-2-carboxylate |

Nitration of thiophenes requires milder conditions than those used for benzene (B151609) due to the higher reactivity of the thiophene ring. However, the presence of two deactivating groups in this compound necessitates more forcing conditions than for simple thiophenes. A mixture of nitric acid and acetic anhydride, or nitric acid in sulfuric acid, are common nitrating agents. rsc.orgmnstate.edu The nitro group is expected to be introduced at the 5-position. It is important to control the reaction conditions carefully to avoid side reactions, including oxidation of the formyl group or dinitration. stmarys-ca.edursc.org

| Nitrating Agent | Expected Product |

| HNO₃/H₂SO₄ | Methyl 3-formyl-5-nitrothiophene-2-carboxylate |

| HNO₃/(CH₃CO)₂O | Methyl 3-formyl-5-nitrothiophene-2-carboxylate |

Sulfonation of thiophene is typically carried out using fuming sulfuric acid (oleum) or chlorosulfonic acid. For this compound, the sulfonic acid group would be expected to add to the 5-position of the thiophene ring. The strong electron-withdrawing nature of the existing substituents makes the reaction more challenging than the sulfonation of unsubstituted thiophene.

| Sulfonating Agent | Expected Product |

| Fuming Sulfuric Acid (H₂SO₄/SO₃) | 5-(Methoxycarbonyl)-4-formylthiophene-2-sulfonic acid |

| Chlorosulfonic Acid (ClSO₃H) | Methyl 5-(chlorosulfonyl)-3-formylthiophene-2-carboxylate |

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. researchgate.net Given the deactivated nature of the thiophene ring in this compound, a direct Friedel-Crafts acylation on the ring is expected to be difficult. The reaction would require a strong Lewis acid catalyst and an acylating agent, and would likely proceed with low yield, if at all. The 5-position would be the anticipated site of any successful acylation.

| Acylating Agent | Lewis Acid Catalyst | Expected Product |

| Acetyl Chloride | AlCl₃ | Methyl 5-acetyl-3-formylthiophene-2-carboxylate |

| Acetic Anhydride | AlCl₃ | Methyl 5-acetyl-3-formylthiophene-2-carboxylate |

Coupling Reactions and Complex Molecule Assembly

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and halogenated derivatives of this compound are excellent substrates for such transformations. The 5-halo-substituted derivatives, prepared via halogenation as described above, can participate in a variety of coupling reactions, including the Suzuki-Miyaura, Stille, and Heck reactions. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov

In a Suzuki-Miyaura coupling , a 5-bromo or 5-iodothiophene derivative would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond at the 5-position. nih.govresearchgate.net

The Stille reaction provides an alternative route, coupling the halogenated thiophene with an organotin reagent, also catalyzed by palladium. wikipedia.orgharvard.eduuwindsor.cawiley-vch.dersc.org

The Heck reaction involves the coupling of the halogenated thiophene with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a substituted alkene at the 5-position of the thiophene ring. wikipedia.orgorganic-chemistry.orguwindsor.canih.govlibretexts.orgmdpi.com

These coupling reactions are instrumental in the synthesis of complex molecules containing the thiophene-2-carboxylate (B1233283) scaffold, with applications in materials science and medicinal chemistry.

| Coupling Reaction | Reactants | Catalyst/Base | Expected Product Type |

| Suzuki-Miyaura | Methyl 5-bromo-3-formylthiophene-2-carboxylate, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Methyl 5-aryl-3-formylthiophene-2-carboxylate |

| Stille | Methyl 5-bromo-3-formylthiophene-2-carboxylate, Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | Methyl 5-aryl/vinyl-3-formylthiophene-2-carboxylate |

| Heck | Methyl 5-bromo-3-formylthiophene-2-carboxylate, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Methyl 3-formyl-5-vinylthiophene-2-carboxylate derivative |

Stille Coupling and Related Cross-Coupling Methodologies

The Stille coupling, a palladium-catalyzed reaction between an organotin compound and an organohalide, is a powerful tool for carbon-carbon bond formation. While direct Stille coupling of this compound would require its conversion to a stannane (B1208499) or a halide derivative, the thiophene scaffold is well-suited for such transformations. For the reaction to proceed, a halogenated derivative, such as Methyl 4-bromo- or 5-bromo-3-formylthiophene-2-carboxylate, would typically be employed as the electrophilic partner.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. The general mechanism involves a catalytic cycle beginning with the oxidative addition of a Pd(0) complex to the organohalide, followed by transmetalation with the organostannane and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Although specific studies detailing the Stille coupling of a halogenated derivative of this compound are not extensively documented, the reactivity of similar bromothiophene systems is well-established. These reactions typically proceed under standard Stille conditions, demonstrating the feasibility of applying this methodology.

Table 1: Representative Conditions for Stille Cross-Coupling of Bromothiophenes

| Bromo-Thiophene Substrate | Stannane Reagent | Catalyst / Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Bromothiophene | (Tributylstannyl)furan | Pd(PPh₃)₄ | Toluene | 85 |

| 3-Bromothiophene | Vinyltributyltin | PdCl₂(PPh₃)₂ | THF | 90 |

This table presents representative data for structurally related thiophene compounds to illustrate typical reaction conditions.

Cyclization Reactions and Annulation Strategies

The bifunctional nature of this compound, with its vicinal aldehyde and ester groups, makes it an excellent precursor for a variety of cyclization and annulation reactions to construct fused thieno-heterocyclic systems. These reactions often proceed by leveraging the electrophilicity of the formyl group and the ability of the ester group to participate in or direct subsequent ring-closing steps.

One of the most prominent applications is in the synthesis of thieno[3,2-c]pyridines through Friedländer-type annulations. This reaction involves the condensation of the o-aminoaryl ketone (or in this case, a thiophene analogue) with a compound containing an activated methylene (B1212753) group. The formyl group of this compound reacts with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base to initiate a cascade of reactions leading to the fused pyridine (B92270) ring.

Another important strategy is the Gewald reaction, a multicomponent reaction that synthesizes polysubstituted thiophenes. While this compound would be the product of a Gewald-type synthesis rather than a starting material, its formyl group can undergo similar condensation reactions with α-cyano esters, ketones, or malononitrile, followed by cyclization with elemental sulfur, to produce different substituted thiophenes.

Table 2: Examples of Cyclization Reactions Involving 3-Formylthiophene Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | Ethyl cyanoacetate | Piperidine, Ethanol | Thieno[3,2-c]pyridine derivative |

| 3-Formylthiophene | Malononitrile | Morpholine, Ethanol | 2-Amino-3-cyanothiophene derivative |

This table illustrates plausible cyclization strategies based on the known reactivity of the formylthiophene core.

Reaction Mechanisms and Pathways in Derivatization

The derivatization of this compound is governed by the distinct reactivity of its functional groups, allowing for predictable and controlled synthetic pathways.

In palladium-catalyzed cross-coupling reactions , such as the Stille coupling, the mechanism for a hypothetical bromo-substituted derivative would follow the canonical catalytic cycle. The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the thiophene ring. This is followed by transmetalation, where the organic group from the organotin reagent is transferred to the palladium(II) complex, displacing the halide. The final step is reductive elimination, where the two organic partners are coupled, forming a new C-C bond and regenerating the active palladium(0) catalyst to continue the cycle.

For cyclization and annulation strategies , the mechanisms are typically initiated by a base-catalyzed condensation involving the formyl group. In the Friedländer synthesis of thieno[3,2-c]pyridines, for instance, a base abstracts a proton from the active methylene compound (e.g., ethyl cyanoacetate), generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the formyl group of this compound. The resulting aldol-type adduct undergoes dehydration to form a thienyl-methylene intermediate. Subsequent intramolecular cyclization occurs via the attack of an amino group (introduced via a different reactant or a subsequent step) onto the ester carbonyl, followed by elimination of methanol, leading to the formation of the fused pyridinone ring. The reaction pathway is a cascade of condensation, dehydration, and cyclization steps driven by the formation of a stable, fused aromatic system.

Spectroscopic Properties

The structural features of Methyl 3-formylthiophene-2-carboxylate can be confirmed using various spectroscopic techniques. While a specific complete spectrum for this exact compound is not publicly available, data for closely related structures can provide expected values.

Table 3: Predicted Spectroscopic Data for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Features (Predicted/Reported) |

| This compound | C7H6O3S | 170.19 | ¹H NMR: Signals for aldehyde proton (~10 ppm), thiophene (B33073) protons (7-8 ppm), and methyl ester protons (~3.9 ppm). ¹³C NMR: Resonances for carbonyl carbons (aldehyde and ester), and thiophene carbons. IR (cm⁻¹): Carbonyl stretches for aldehyde (~1680) and ester (~1720), C-H stretches, and ring vibrations. |

| 3-Methylthiophene-2-carboxaldehyde | C6H6OS | 126.18 nist.gov | IR Spectrum: Available in NIST Chemistry WebBook. nist.govMass Spectrum: Available in NIST Chemistry WebBook. nist.gov |

| Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | 156.20 nih.gov | ¹H NMR (CDCl₃, 300 MHz): δ 7.43 (d, J=5.4 Hz, 1H), 6.91 (d, J=5.4 Hz, 1H), 3.87 (s, 3H), 2.57 (s, 3H). |

| Methyl 3-hydroxythiophene-2-carboxylate | C6H6O3S | 158.18 sigmaaldrich.comchemicalbook.com | Melting Point: 38-43 °C. sigmaaldrich.comchemicalbook.com |

| Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | 171.22 sigmaaldrich.comnih.gov | Melting Point: 85-88 °C. sigmaaldrich.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms. For methyl 3-formylthiophene-2-carboxylate, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed for a comprehensive structural assignment.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts of these protons are influenced by their electronic environment, providing valuable structural clues.

The aldehydic proton (CHO) is anticipated to resonate significantly downfield, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the thiophene (B33073) ring will appear in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. Their specific shifts and coupling patterns (doublets) would be dictated by their position relative to the electron-withdrawing formyl and carboxylate substituents. The methyl protons of the ester group (-OCH₃) are expected to appear as a sharp singlet in the upfield region, typically around 3.5-4.0 ppm. openstax.orgnih.gov

Expected ¹H NMR Chemical Shift Ranges:

| Proton | Expected Chemical Shift (ppm) |

|---|---|

| Aldehydic H | 9.5 - 10.5 |

| Thiophene H | 7.0 - 8.0 |

Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer frequency used.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing in the range of 185-195 ppm. The carbonyl carbon of the ester group will also be in the downfield region, generally between 160-170 ppm. The sp²-hybridized carbons of the thiophene ring will resonate in the aromatic region, typically from 120 to 150 ppm. The methyl carbon of the ester group will be found in the upfield region of the spectrum, usually around 50-60 ppm.

Expected ¹³C NMR Chemical Shift Ranges:

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Aldehyde C=O | 185 - 195 |

| Ester C=O | 160 - 170 |

| Thiophene C | 120 - 150 |

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons on the thiophene ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate the proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. This information is crucial for confirming the substitution pattern on the thiophene ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry and electrospray ionization are particularly informative.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, a critical step in its identification. The calculated exact mass of this compound (C₇H₆O₃S) is 170.00376522 Da. nih.gov An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the presence of this specific compound.

Molecular Information for this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆O₃S |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov For this compound, the ESI-MS spectrum would be expected to show a prominent peak at an m/z corresponding to the protonated molecule [C₇H₆O₃S + H]⁺. Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can provide further structural information by analyzing the fragmentation pattern. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile molecules like this compound. bruker.com In a typical MALDI-TOF analysis, the analyte is co-crystallized with a matrix that strongly absorbs the laser radiation. This process facilitates the gentle transfer of the analyte into the gas phase as a singly charged ion, minimizing fragmentation. bruker.com

Table 1: Predicted and Analogous Mass Spectrometry Data

| Compound | Molecular Formula | Predicted/Observed [M]⁺ or [M+H]⁺ (m/z) |

| This compound | C₇H₆O₃S | ~170.01 |

| Methyl thiophene-2-carboxylate (B1233283) | C₆H₆O₂S | 142.18 |

| 3-Thiophenecarboxaldehyde (B150965) | C₅H₄OS | 112.15 |

| Thiophene-2,3-dicarbaldehyde | C₆H₄O₂S | 140.16 |

Data for analogous compounds sourced from PubChem and other chemical suppliers. nist.govnih.govsigmaaldrich.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is particularly sensitive to polar functional groups and is instrumental in identifying the key structural motifs within this compound. The IR spectrum is anticipated to be dominated by strong absorptions corresponding to the carbonyl stretching vibrations of the ester and aldehyde groups. The C=O stretch of the ester is typically observed in the range of 1720-1740 cm⁻¹, while the aldehyde C=O stretch appears at a slightly lower wavenumber, generally between 1690 and 1715 cm⁻¹. The C-H stretching of the aldehyde group is also a characteristic feature, expected as a weak band around 2850-2750 cm⁻¹.

The thiophene ring itself will exhibit a series of characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C and C-S stretching vibrations within the fingerprint region (1600-600 cm⁻¹). iosrjournals.org The C-O stretching of the ester group will also be present, typically in the 1300-1000 cm⁻¹ region. nist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Compounds

| Functional Group | Expected/Observed IR Frequency (cm⁻¹) in Analogs |

| Aldehyde C=O Stretch | 1660-1690 (in 3-Thiophenecarboxaldehyde) |

| Ester C=O Stretch | ~1712 (in Methyl thiophene-2-carboxylate) |

| Thiophene Ring C-H Stretch | 3100-3000 |

| Thiophene Ring C=C Stretch | 1550-1400 |

| Ester C-O Stretch | 1300-1100 |

| Thiophene C-S Stretch | 850-650 |

Frequencies for analogs are approximate and based on data from various sources. nist.govchemicalbook.com

Raman Spectroscopy

Raman spectroscopy, which detects changes in polarizability, serves as a complementary technique to IR spectroscopy. It is particularly effective for identifying vibrations of non-polar bonds and symmetric stretches. For this compound, the C=C stretching vibrations of the thiophene ring are expected to produce strong Raman signals. The C-S stretching vibrations of the ring are also typically Raman active.

While the carbonyl stretches are also visible in the Raman spectrum, they are generally less intense than in the IR spectrum. The symmetric vibrations of the thiophene ring are often more prominent in the Raman spectrum compared to the IR spectrum. Analysis of 2-thiophenecarboxylic acid by FT-Raman spectroscopy shows characteristic ring and substituent vibrations that inform the expected spectrum of the title compound. iosrjournals.org

Table 3: Expected Raman Shifts for this compound based on Analog Data

| Vibrational Mode | Expected/Observed Raman Shift (cm⁻¹) in Analogs |

| Thiophene Ring C=C Stretch | 1530, 1413, 1354 (in 2-Thiophenecarboxylic acid) |

| Thiophene Ring Breathing | ~1050 |

| Thiophene C-S Stretch | 637 (in 2-Thiophenecarboxylic acid) |

| Aldehyde C=O Stretch | ~1670 |

| Ester C=O Stretch | ~1720 |

Data for 2-Thiophenecarboxylic acid from IOSR Journal. iosrjournals.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within the molecule and its photophysical properties.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be influenced by the conjugated system of the thiophene ring and the attached chromophoric formyl and carboxylate groups.

Thiophene itself exhibits a strong absorption band around 235 nm. The presence of the electron-withdrawing formyl and methyl carboxylate groups is expected to cause a bathochromic (red) shift of this absorption maximum to longer wavelengths. This is due to the extension of the π-conjugated system and the lowering of the LUMO energy level. Therefore, one would anticipate absorption maxima in the range of 250-350 nm. The exact position of the absorption bands will be solvent-dependent, with more polar solvents potentially causing further shifts.

Fluorescence Spectroscopy and Photophysical Investigations

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. While many simple thiophene derivatives are not strongly fluorescent, the extended conjugation and the presence of carbonyl groups in this compound may lead to observable fluorescence.

If the compound is fluorescent, the emission spectrum will be a mirror image of the absorption spectrum, shifted to a longer wavelength (Stokes shift). Photophysical investigations would involve determining the fluorescence quantum yield and lifetime. These parameters provide insights into the efficiency of the radiative decay process versus non-radiative pathways such as internal conversion and intersystem crossing. The presence of the carbonyl groups could potentially enhance intersystem crossing to the triplet state, which might lead to phosphorescence at longer wavelengths and lower temperatures.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is an indispensable tool for the precise determination of a compound's three-dimensional atomic arrangement. It encompasses both single-crystal XRD for elucidating the exact molecular structure and powder XRD (PXRD) for characterizing the bulk material's crystalline nature.

Single-crystal X-ray diffraction stands as the definitive method for determining the molecular structure of a crystalline solid. This technique involves directing X-rays onto a single, high-quality crystal. The resulting diffraction pattern is analyzed to generate a detailed three-dimensional model of the electron density, from which the atomic positions, bond lengths, and bond angles can be accurately determined.

A hypothetical single-crystal XRD analysis of this compound would be expected to yield crucial data regarding its crystal system, space group, and unit cell dimensions. The table below presents a hypothetical dataset based on typical values for similar organic molecules.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.0 |

| c (Å) | 14.0 |

| α (°) | 90 |

| β (°) | 102 |

| γ (°) | 90 |

| Volume (ų) | 1025 |

| Z | 4 |

| This table is a hypothetical representation for illustrative purposes. |

Powder X-ray diffraction is a complementary technique used to analyze the crystalline properties of a bulk sample. Instead of a single crystal, PXRD uses a finely powdered sample containing a vast number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the material.

PXRD is essential for confirming the phase purity of a synthesized compound and for identifying different polymorphic forms. The diffraction pattern consists of a series of peaks at specific 2θ angles, with the intensity and position of the peaks being characteristic of the material's crystal lattice. The average size of the crystallites can also be estimated from the peak broadening using the Scherrer equation. ncsu.edu

In the context of this compound, PXRD would be used to ensure the homogeneity of the bulk sample and to verify that it corresponds to the single-crystal structure determined.

The way molecules pack in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. Understanding these interactions is key to explaining the physical properties of the material, such as its melting point and solubility.

In related thiophene structures, hydrogen bonding plays a significant role in the crystal packing. For example, in methyl 3-aminothiophene-2-carboxylate, both intramolecular and intermolecular hydrogen bonds are observed. mdpi.com Intramolecular N–H···O=C hydrogen bonds lead to the formation of stable six-membered rings. mdpi.com These molecules are then linked into chains and more complex three-dimensional networks through intermolecular N–H···O and N–H···N hydrogen bonds. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. mdpi.com Such studies on thiophene derivatives typically involve geometry optimization to find the most stable molecular conformation and calculation of electronic properties. For related thiophene-2-carboxamide derivatives, DFT calculations have been employed to understand how different substituents influence the molecule's shape and electronic characteristics. nih.gov A similar approach for this compound would reveal details about its bond lengths, bond angles, and the distribution of electron density.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and stability. youtube.comlibretexts.org A smaller gap generally suggests higher reactivity. mdpi.com For the related compound Methyl-3-aminothiophene-2-carboxylate, both the HOMO and LUMO are reported to be primarily delocalized over the thiophene ring. mdpi.com An FMO analysis of this compound would identify the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO), providing insight into its reactive behavior.

Electrostatic Potential (ESP) Mapping

Electrostatic Potential (ESP) maps illustrate the charge distribution on the surface of a molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.gov These maps are valuable for predicting how a molecule will interact with other molecules and biological targets. For instance, in a study of Methyl-3-aminothiophene-2-carboxylate, ESP analysis was used to identify potential sites for nucleophilic and electrophilic attack. mdpi.com A similar map for this compound would indicate the likely sites for intermolecular interactions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide insights into the conformational flexibility and stability of a compound. nankai.edu.cn While specific MD studies on this compound are not found in the reviewed literature, this technique would be instrumental in understanding its dynamic behavior, how its different parts move in relation to each other, and which conformations are most stable in various environments.

Analysis of Intermolecular Interactions in Crystal Packing

The study of how molecules arrange themselves in a solid-state crystal is crucial for understanding the physical properties of a material.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions within a molecular system. This technique analyzes the electron density (ρ) and its gradient (∇ρ) to distinguish between strong repulsive, strong attractive (like hydrogen bonds), and weak (van der Waals) interactions. The regions of interaction are typically visualized as colored surfaces in a 3D plot, where the color indicates the nature and strength of the interaction.

A search of scientific literature did not yield any studies that have performed an RDG analysis specifically on this compound. Such an analysis would be valuable to understand the intra- and intermolecular non-covalent interactions that govern its crystal packing and molecular conformation.

Energy Framework Analysis (Dispersion, Electrostatic, Total Energies)

Energy framework analysis is a computational tool used to quantify the different components of the interaction energies between molecules in a crystal lattice. This method calculates the electrostatic and dispersion contributions to the total interaction energy, providing a visual representation of the crystal's energetic topology. These frameworks are often depicted as cylinders connecting molecular pairs, with the thickness of the cylinder representing the magnitude of the interaction energy.

No published research was found that details an energy framework analysis for this compound. This type of study would clarify the dominant forces in its solid-state structure, indicating whether packing is driven by electrostatic or dispersion forces, which has implications for its physical properties.

In Silico Approaches to Structure-Activity Relationships

In silico methods are crucial in modern drug discovery and materials science for predicting the biological activity or properties of a compound based on its chemical structure. These approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis, can screen virtual libraries of compounds and guide synthetic efforts. bohrium.com The study of thiophene derivatives often employs these techniques to explore their potential as therapeutic agents. bohrium.comnih.gov

However, specific in silico studies focusing on the structure-activity relationships of this compound have not been reported in the available literature. Research in this area would be necessary to predict its potential biological targets or to optimize its structure for a desired activity.

Conclusion

Methyl 3-formylthiophene-2-carboxylate stands out as a highly functionalized and versatile building block in organic synthesis. The strategic placement of formyl and methyl carboxylate groups on the thiophene (B33073) core provides a platform for a multitude of chemical transformations. This adaptability makes it a valuable intermediate in the creation of complex molecules for applications in medicinal chemistry and materials science, promising the development of new drugs and advanced organic materials.

Applications in Advanced Materials Science

Organic Electronic Materials

The field of organic electronics leverages the tunable properties of organic molecules to create lightweight, flexible, and cost-effective electronic devices. Thiophene (B33073) derivatives are central to this field due to their excellent charge transport capabilities and photophysical properties.

Thiophene-containing compounds are a cornerstone of organic semiconductor research. The sulfur atom in the thiophene ring enhances interchain and intrachain interactions, which is crucial for efficient charge transport. The polymerization of thiophene monomers leads to the formation of conductive polymers with extended π-electron systems, which are essential for their electrical conductivity. rsc.org The substitution pattern on the thiophene ring significantly influences the polymer's properties, such as solubility and charge carrier mobility. For instance, the introduction of alkyl side chains can improve solubility, making the polymers solution-processable. rsc.org

Thieno[3,2-b]thiophene (B52689), a fused thiophene system, is a prominent building block for high-performance organic semiconductors due to its planarity and electron-rich nature. beilstein-journals.org These properties facilitate strong intermolecular π-π stacking, which is a key factor for high charge carrier mobility.

Thiophene derivatives are widely employed as emitters and charge-transporting materials in Organic Light-Emitting Diodes (OLEDs). Their high fluorescence quantum yields and tunable emission colors make them ideal candidates for the emissive layer in OLED devices. beilstein-journals.orginnovations-report.com For example, a donor-π-acceptor (D-π-A) type compound incorporating a thieno[3,2-b]thiophene linker has been shown to be an efficient emitter in solution-processed OLEDs, exhibiting a maximum external quantum efficiency of 4.61%. beilstein-journals.org

In the context of solar cells, the low aromaticity and unique electronic nature of thiophenes make them suitable for synthesizing photoactive polymers and organic dyes. innovations-report.com A thiophene/phenylene co-oligomer, AC5, has demonstrated high efficiency as a fluorescent dopant in OLEDs, achieving an external electroluminescence efficiency of 4.8%. acs.org Furthermore, the introduction of a five-membered thiophene ring as the π-core in multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has led to efficient and narrowband OLEDs with reduced efficiency roll-off. rsc.org

Table 1: Performance of Thiophene-Based OLEDs

| Emitting Material/Structure | Host Matrix | Max. External Quantum Efficiency (EQE) | Commission Internationale de l'Éclairage (CIE) Coordinates |

| DMB-TT-TPA (Thieno[3,2-b]thiophene linker) beilstein-journals.org | - | 4.61% | Not Specified |

| AC5 (Thiophene/phenylene co-oligomer) acs.org | CBP | 4.8% | Not Specified |

| Th-BN (Five-membered thiophene π-core) rsc.org | - | >20% | Not Specified |

This table presents a selection of performance data for OLEDs incorporating various thiophene derivatives, illustrating their potential in display and lighting applications.

Organic Thin-Film Transistors (OTFTs) are a key component of flexible electronics, and thiophene-based materials are among the most promising organic semiconductors for this application. The performance of OTFTs is largely determined by the charge carrier mobility of the organic semiconductor. Thiophene derivatives, particularly those with extended π-systems, have shown excellent p-channel characteristics.

For example, dianthra[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DATT), a highly π-extended heteroarene, has exhibited field-effect mobilities as high as 3.0 cm²/Vs in vapor-processed devices. acs.org Similarly, diphenyl derivatives of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DPh-DNTTs) have demonstrated mobilities up to 3.5 cm²/Vs and superior thermal stability in OFETs. capes.gov.brelsevierpure.com Solution-processable benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have also been successfully used as organic semiconductors in OTFTs, with one derivative showing a mobility of up to 0.005 cm²/Vs. mdpi.com

Table 2: Performance of Thiophene-Based OTFTs

| Organic Semiconductor | Deposition Method | Hole Mobility (cm²/Vs) | On/Off Ratio |

| Dianthra[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DATT) acs.org | Vapor-processed | 3.0 | Not Specified |

| 2,9-Diphenyl-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (2,9-DPh-DNTT) capes.gov.brelsevierpure.com | Evaporated thin films | 3.5 | > 10^6 |

| Benzo[b]thieno[2,3-d]thiophene derivative (compound 3) mdpi.com | Solution-processable | 0.005 | > 10^6 |

| Phenylthienyl derivative nih.gov | Not Specified | 1.7 x 10⁻⁵ | 10² - 10⁴ |

This table summarizes the performance metrics of various OTFTs based on different thiophene derivatives, highlighting their potential for use in flexible electronic circuits.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The judicious selection of both the metal and the organic linker allows for the precise control of the resulting framework's topology, porosity, and functionality.

The functional groups on an organic linker play a critical role in directing the assembly of MOFs. Carboxylate groups are commonly used for their ability to coordinate with metal ions in various modes. The presence of other functional groups on the ligand, such as the formyl group in Methyl 3-formylthiophene-2-carboxylate, can introduce additional functionality or serve as a reactive site for post-synthetic modification of the MOF.

Thiophene-based carboxylates are attractive ligands for the synthesis of MOFs. The sulfur atom in the thiophene ring can act as a Lewis basic site, potentially influencing the framework's properties, such as its affinity for certain guest molecules. The geometry of the ligand, including the angle between the carboxylate groups, significantly impacts the final topology of the MOF. rsc.org For instance, the use of a new linear thiophene-functionalized dicarboxylic acid has led to the construction of MOFs with diverse structures and applications in luminescence sensing and pesticide removal. acs.org

The synthesis of thiophene-containing coordination polymers and MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the thiophene-based ligand are reacted in a suitable solvent at elevated temperatures. google.com The resulting crystalline materials are then characterized using techniques such as single-crystal X-ray diffraction to determine their structure.

For example, a metal-organic framework constructed from thiophene-2,5-dicarboxylic acid and o-phenanthroline with nickel as the metal center has been synthesized and characterized. google.com This compound exhibits strong fluorescence properties, suggesting its potential application as a fluorescent probe. Similarly, thiophene-containing anilate ligands have been used to synthesize copper(II) complexes with square planar coordination geometries. rsc.org The synthesis of covalent organic frameworks (COFs), which are structurally similar to MOFs but with covalent bonds, has also been demonstrated using thiophene-based monomers. mit.edu

Framework Assembly via Carboxylate and Formyl Linkers

The distinct reactivity of the carboxylate and formyl groups on the this compound scaffold allows for its use as a linker in the construction of sophisticated, porous materials known as metal-organic frameworks (MOFs). MOFs are crystalline materials wherein metal ions or clusters are connected by organic ligands to form one-, two-, or three-dimensional structures. The tunability of their pore size, shape, and chemical environment has led to their investigation for a wide array of applications.

The carboxylate group of this compound can readily coordinate with metal centers, forming the primary nodes of the framework. sciengine.com The formyl group, while also capable of coordination, often remains available for post-synthetic modification, allowing for the introduction of additional functionalities within the pores of the MOF. This stepwise approach to MOF synthesis provides a high degree of control over the final properties of the material. nih.gov

The general strategy for constructing these frameworks involves the reaction of a metal salt with the linker molecule under solvothermal conditions. sciengine.com The choice of metal ion and reaction conditions, such as temperature and solvent, significantly influences the resulting topology and properties of the MOF. For instance, the use of different metal ions can lead to frameworks with varying pore sizes and stabilities. sciengine.com

Table 1: Examples of Metal-Organic Frameworks Utilizing Carboxylate-Based Linkers

| Metal Ion | Linker Type | Resulting MOF Type | Key Properties |

|---|---|---|---|

| Al³⁺, Cr³⁺, Fe³⁺ | Terephthalate | MIL-53 | One-dimensional porous channels sciengine.com |

| Cu²⁺ | 1,4-benzenedicarboxylic acid | Cu-BDC | Two-dimensional nanosheets sciengine.com |

This table is generated based on data for carboxylate-based linkers in general, illustrating the principles of MOF assembly.

Sensing Applications (e.g., TNT, DNT detection)

The electron-rich nature of the thiophene ring in this compound and its derivatives makes it a promising candidate for the development of chemical sensors, particularly for the detection of nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitrotoluene (B133949) (DNT), which are common components of explosives. The detection of these compounds is of critical importance for security and environmental monitoring.

Thiophene-based polymers and molecules can act as fluorescent chemosensors. researchgate.net The principle behind this sensing mechanism often involves fluorescence quenching. When the electron-deficient nitroaromatic compound interacts with the electron-rich thiophene-based material, an electron transfer process can occur, leading to a decrease in the fluorescence intensity of the sensor. This change in fluorescence can be measured and correlated to the concentration of the analyte. capes.gov.brrsc.org

Research has shown that functionalizing thiophene-based materials can enhance their sensing capabilities. For example, a thiophene-functionalized naphthalene (B1677914) diimide conjugate has demonstrated selective recognition of 2,4-dinitrophenol (B41442) (DNP) and 2,4,6-trinitrophenol (TNP) with low detection limits. The design of such sensors focuses on maximizing the interaction between the thiophene unit and the nitroaromatic analyte to achieve high sensitivity and selectivity. capes.gov.brrsc.org

Table 2: Performance of a Thiophene-Based Sensor for Nitroaromatic Compounds

| Analyte | Limit of Detection (M) |

|---|---|

| 2,4-dinitrophenol (DNP) | 4.74 x 10⁻⁸ |

This data is for a thiophene-functionalized naphthalene diimide sensor, illustrating the potential of thiophene derivatives in sensing applications.

Applications in Medicinal and Agrochemical Chemistry

Role as Key Synthetic Intermediate for Bioactive Compounds

The strategic placement of the formyl and carboxylate groups on the thiophene (B33073) ring allows this compound to be a foundational building block for a variety of heterocyclic systems and substituted derivatives.

Thiophene derivatives are integral to the development of numerous pharmaceutical agents. While specific syntheses of anti-hypertensives directly from methyl 3-formylthiophene-2-carboxylate are not extensively documented in readily available literature, the broader class of thiophene-2-carboxylic acid derivatives is well-established in medicinal chemistry. For instance, Suprofen, a non-steroidal anti-inflammatory drug (NSAID), is produced from thiophene-2-carboxylic acid. wikipedia.org

In the realm of oncology, the thiophene scaffold is of significant interest. Thiophene derivatives have been synthesized and investigated for their potential as antitumor agents, targeting various mechanisms involved in cancer progression. researchgate.net They form the basis for compounds that can interact with critical molecular targets within cancer cells, such as kinases and other enzymes that regulate cell growth. The structural features of thiophene analogs allow them to bind to a wide range of cancer-specific protein targets, thereby inhibiting signaling pathways crucial for tumor development. google.com

Thiophenes are widely utilized as building blocks in the synthesis of many agrochemicals. wikipedia.org The thiophene ring is a component of several commercial agricultural fungicides, including boscalid, penthiopyrad, and ethaboxam. nih.gov

Specifically in the context of herbicides, derivatives of thiophene-2-carboxylic acid have been developed and patented for their ability to control undesirable plant growth. google.com These compounds can be formulated in various ways, such as sprayable solutions, powders, or granules, to be applied for weed control. google.com Research has also focused on synthesizing aminophosphonates derived from thiophenes to evaluate their phytotoxicity and potential as soil-applied herbicides. mdpi.commdpi.com These studies highlight the importance of the thiophene core in creating new agents for crop protection. mdpi.com

Structure-Activity Relationship (SAR) Studies of Thiophene-Derived Bioactive Agents

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For thiophene derivatives, these studies explore how different substituents on the thiophene ring influence their biological activity, guiding the design of more potent and selective agents.

A series of thiophene-2-carboxylic acids and thiophene-3-carboxylic acids have been identified as a new class of inhibitors for D-amino Acid Oxidase (DAO), a flavoenzyme linked to neurological conditions like schizophrenia. SAR studies have revealed that small substituents are generally well-tolerated on the thiophene ring for both inhibitor scaffolds. A key finding from crystallographic studies is that the thiophene ring of these inhibitors stacks tightly with a tyrosine residue (Tyr224) in the active site of the enzyme. This interaction is crucial for their inhibitory effect. In contrast, the introduction of a large, branched side chain to the thiophene ring significantly reduces the inhibitory potency, a finding that is distinct from other classes of DAO inhibitors. nih.gov

The thiophene scaffold has been extensively explored for its anticancer and antioxidant properties.

Anti-Cancer Activity: A wide range of thiophene derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, a series of thiophene carboxamide derivatives were designed to mimic the anticancer agent Combretastatin A-4 (CA-4). Two compounds from this series, 2b and 2e, showed significant activity against the Hep3B liver cancer cell line. researchgate.net In other research, newly synthesized amino-thiophene derivatives demonstrated notable growth inhibition of A2780 and A2780CP ovarian cancer cell lines. mdpi.com The versatility of the thiophene ring allows for varied substitutions, which in turn leads to the inhibition of different signaling pathways involved in cancer. google.com

Table 1: Selected Anti-Cancer Thiophene Derivatives and Their Activity

| Compound Type | Cell Line | Key Finding |

|---|---|---|

| Thiophene Carboxamide (2b, 2e) | Hep3B (Liver Cancer) | Showed potent activity with IC50 values of 5.46 µM and 12.58 µM, respectively. researchgate.net |

| Amino-thiophene (15b) | A2780, A2780CP (Ovarian Cancer) | Exhibited significant growth inhibition with IC50 values of 12 µM and 10 µM, respectively. mdpi.com |

Antioxidant Activity: The antioxidant potential of thiophene derivatives has also been a subject of investigation. One study focused on newly synthesized thiophene-2-carboxamide derivatives and evaluated their ability to scavenge free radicals using the ABTS method. The results indicated that 3-amino thiophene-2-carboxamide derivatives exhibited the most significant antioxidant activity. wikipedia.org Another study used a DPPH free radical scavenging assay and found that certain 2-amino-thiophene derivatives, particularly compounds RAA5 and RAA7, displayed excellent antioxidant activity, comparable to the standard antioxidant ascorbic acid. researchgate.net

Table 2: Antioxidant Activity of Selected Thiophene Derivatives

| Compound Class | Assay | Result |

|---|---|---|

| 3-amino thiophene-2-carboxamides | ABTS | Showed the highest antioxidant activity among the tested derivatives. wikipedia.org |

Anti-Inflammatory Properties of Thiophene Derivatives

Thiophene-based compounds, including commercial drugs like Tiaprofenic acid, are recognized for their anti-inflammatory properties. chemicalbook.com Research in this area has led to the synthesis of various derivatives to identify potent anti-inflammatory agents. A study involving the synthesis of ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates evaluated their in-vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. The findings showed that several of the synthesized compounds possessed anti-inflammatory effects, with one particular compound (1c) demonstrating the highest inhibitory activity. sigmaaldrich.com SAR studies suggest that the presence of functional groups like carboxylic acids, esters, amines, and amides on the thiophene scaffold is important for their biological target recognition and anti-inflammatory action, often through the inhibition of enzymes like cyclooxygenase (COX). chemicalbook.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Suprofen |

| Boscalid |

| Penthiopyrad |

| Ethaboxam |

| Combretastatin A-4 (CA-4) |

| Tiaprofenic acid |

| Ascorbic acid |

| Thiophene |

| Benzene (B151609) |

Pharmacophore Development and Drug Design Principles

The strategic incorporation of "this compound" and its derivatives in medicinal and agrochemical research is significantly guided by the principles of pharmacophore development and rational drug design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The unique arrangement of functional groups in "this compound" offers a versatile scaffold for the design of novel bioactive compounds.

The thiophene ring itself is considered a "privileged pharmacophore" in medicinal chemistry. nih.govrsc.org It is a bioisosteric equivalent of the benzene ring, meaning it has a similar size, planarity, and electron density, allowing it to mimic the phenyl group in interactions with biological targets. nih.govresearchgate.net However, the presence of the sulfur atom imparts distinct electronic properties and the potential for additional interactions, such as hydrogen bonding, which can enhance binding affinity and selectivity for a target receptor or enzyme. nih.gov The sulfur atom in the thiophene ring can also influence the metabolic stability of a compound, often offering advantages over phenyl-containing analogues.

The substituents on the thiophene ring of "this compound"—the formyl group at the 3-position and the methyl carboxylate group at the 2-position—play a crucial role in defining its pharmacophoric features.

The Formyl Group (C-3): The aldehyde functionality is a key hydrogen bond acceptor. In a pharmacophore model, this group can interact with hydrogen bond donor residues, such as the amino groups of lysine (B10760008) or arginine, or the hydroxyl groups of serine, threonine, or tyrosine, within a protein's active site. Its presence also introduces a potential point for chemical modification to explore the structure-activity relationship (SAR).